N-{[2-(3-phenylpropanoyl)hydrazino]carbonothioyl}pentanamide
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Overview
Description
N-{[2-(3-phenylpropanoyl)hydrazino]carbonothioyl}pentanamide is a complex organic compound with the molecular formula C15H21N3O2S and a molecular weight of 307.4 g/mol. This compound is classified as a fatty amide and is known for its unique chemical structure, which includes a phenylpropyl group, a hydrazo group, and a sulfanylidenemethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(3-phenylpropanoyl)hydrazino]carbonothioyl}pentanamide typically involves the reaction of 1-oxo-3-phenylpropylhydrazine with a suitable sulfanylidenemethylating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-{[2-(3-phenylpropanoyl)hydrazino]carbonothioyl}pentanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amides or hydrazines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazo or sulfanylidenemethyl groups are replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or alkoxides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced amides or hydrazines.
Substitution: Alkylated or alkoxylated derivatives.
Scientific Research Applications
N-{[2-(3-phenylpropanoyl)hydrazino]carbonothioyl}pentanamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{[2-(3-phenylpropanoyl)hydrazino]carbonothioyl}pentanamide involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and proteins, leading to the modulation of various biochemical processes. The hydrazo and sulfanylidenemethyl groups play a crucial role in its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-[[(1-oxo-3-phenylpropyl)hydrazo]-sulfanylidenemethyl]benzamide: A similar compound with a chloro substituent on the phenyl ring.
N-[4-[oxo-[(1-oxo-3-phenylpropyl)hydrazo]methyl]phenyl]pentanamide: Another related compound with a different substitution pattern.
Uniqueness
N-{[2-(3-phenylpropanoyl)hydrazino]carbonothioyl}pentanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H21N3O2S |
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Molecular Weight |
307.4 g/mol |
IUPAC Name |
N-[(3-phenylpropanoylamino)carbamothioyl]pentanamide |
InChI |
InChI=1S/C15H21N3O2S/c1-2-3-9-13(19)16-15(21)18-17-14(20)11-10-12-7-5-4-6-8-12/h4-8H,2-3,9-11H2,1H3,(H,17,20)(H2,16,18,19,21) |
InChI Key |
RGQPLEIRYJPSCG-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC(=S)NNC(=O)CCC1=CC=CC=C1 |
Canonical SMILES |
CCCCC(=O)NC(=S)NNC(=O)CCC1=CC=CC=C1 |
solubility |
25.8 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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